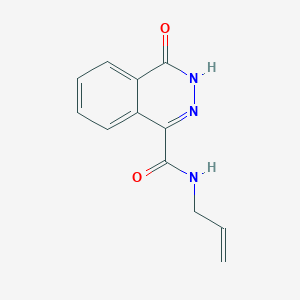

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化学反応の分析

The compound could undergo various chemical reactions, including:

Oxidation: Oxidation of the allyl group to form an aldehyde or carboxylic acid.

Reduction: Reduction of the carbonyl group to form an alcohol.

Substitution: Substitution reactions at various positions on the phthalazine ring. Common reagents and conditions used in these reactions would depend on the specific transformation desired.

科学的研究の応用

The scientific research applications of N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide span several fields:

Chemistry:: It can serve as a building block for more complex molecules due to its unique structure.

Biology and Medicine:: While specific studies on this compound are limited, its structural features suggest potential biological activity. Researchers might investigate its interactions with enzymes, receptors, or other biomolecules.

Industry:: Applications in drug discovery, agrochemicals, or materials science could be explored.

作用機序

The exact mechanism by which N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects remains unclear from available information. understanding its molecular targets and pathways would require further research.

類似化合物との比較

Unfortunately, direct comparisons with similar compounds are not provided in the search results. researchers might explore related phthalazine derivatives to understand its uniqueness better.

生物活性

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of P-glycoprotein (P-gp), which plays a crucial role in drug resistance in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phthalazine core with an allyl group and a carboxamide functional group. The structural characteristics suggest potential interactions with biological targets that can lead to various pharmacological effects.

Target of Action: P-glycoprotein (P-gp)

this compound primarily acts as an inhibitor of P-glycoprotein. This inhibition can enhance the intracellular concentration of chemotherapeutic agents, thereby increasing their efficacy against cancer cells.

Mode of Action

The compound's inhibition of P-gp leads to increased accumulation of drugs within cells, which is particularly beneficial in overcoming multidrug resistance (MDR) in cancer therapy. This mechanism has been demonstrated in studies involving human HCT-116 colorectal cancer cells, where the compound exhibited significant antiproliferative activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that treatment with this compound resulted in a notable decrease in the proliferation of HCT-116 cells. The mechanism involves the modulation of drug transport through P-gp inhibition, leading to enhanced sensitivity to chemotherapeutic agents.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound showed synergistic effects, further enhancing the overall antiproliferative activity against resistant cancer cell lines.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties for this compound. Preliminary screenings suggest that it may exhibit activity against various bacterial strains; however, detailed studies are still required to establish its efficacy and mechanism in this context.

Case Studies and Experimental Data

| Study | Methodology | Findings |

|---|---|---|

| In vitro analysis on HCT-116 cells | Cell viability assays | Significant reduction in cell proliferation when treated with this compound was observed. |

| Combination therapy studies | Synergy testing with chemotherapeutics | Enhanced efficacy noted when used alongside doxorubicin and paclitaxel due to P-gp inhibition. |

| Antimicrobial screening | Disc diffusion method | Preliminary results indicate activity against E. coli and S. aureus; further investigation needed for confirmation. |

Conclusion and Future Directions

This compound exhibits promising biological activities primarily through its role as a P-glycoprotein inhibitor. Its ability to enhance the effectiveness of chemotherapeutic agents positions it as a potential candidate for further development in cancer treatment strategies.

Future research should focus on:

- Detailed mechanistic studies to elucidate its action at the molecular level.

- Exploration of its antimicrobial properties and potential applications in infectious diseases.

- Clinical trials to assess safety and efficacy in human subjects.

特性

IUPAC Name |

4-oxo-N-prop-2-enyl-3H-phthalazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-2-7-13-12(17)10-8-5-3-4-6-9(8)11(16)15-14-10/h2-6H,1,7H2,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZKAEYCYUEAML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。